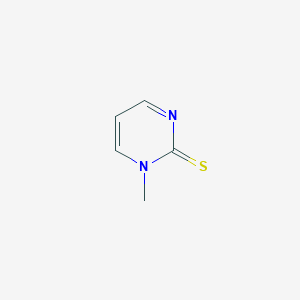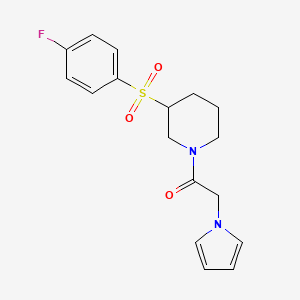
1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FPE, and it is a small molecule that has a molecular weight of 398.46 g/mol.
Mecanismo De Acción
FPE has been shown to have a unique mechanism of action that involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, FPE increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and other physiological processes.
Biochemical and Physiological Effects:
FPE has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, FPE has also been shown to have antioxidant properties, which can help protect against oxidative stress and inflammation. FPE has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using FPE in lab experiments is its ability to selectively inhibit MAO enzymes without affecting other enzymes or neurotransmitter systems. This makes it a useful tool for studying the role of MAO enzymes in various physiological processes. However, one of the limitations of using FPE is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many future directions for research on FPE. One area of interest is in the development of new and more efficient synthesis methods for FPE. Another area of interest is in the development of new derivatives of FPE that may have improved therapeutic properties. Additionally, further research is needed to fully understand the long-term effects of FPE and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of FPE involves a multistep process, which begins with the reaction of 4-fluorobenzene with piperidine in the presence of a base to form 4-fluorophenylpiperidine. The resulting product is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenyl)piperidine-1-carboxylate. This intermediate product is then reacted with sodium hydride and 1H-pyrrole-2-carbaldehyde to form 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
FPE has shown promising results in a variety of scientific research applications. One of the primary areas of interest is in the field of neuroscience, where FPE has been shown to have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FPE has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-3-11-20(12-16)17(21)13-19-9-1-2-10-19/h1-2,5-10,16H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFVYCICONMEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)

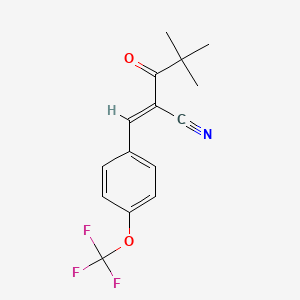
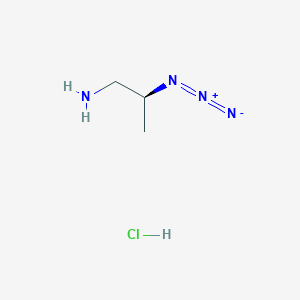
![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)



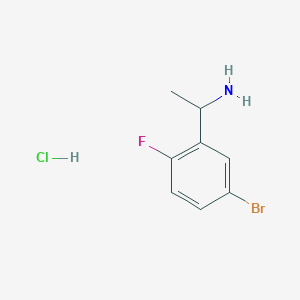
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2603776.png)

![2-[2-[4-(Azetidin-3-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2603778.png)
